molecular formula C10H11FO4S B1444746 2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid CAS No. 1004770-40-4

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid

Cat. No.: B1444746
CAS No.: 1004770-40-4
M. Wt: 246.26 g/mol
InChI Key: GTAIUQSDEAZFKH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid is a chemical compound with the CAS Registry Number 1004770-40-4 and a molecular formula of C 10 H 11 FO 4 S . It is provided as a high-purity synthetic reference standard for research and development. This compound is a derivative of propionic acid incorporating a benzenesulfonyl group with a fluorine substituent, a structure often explored in medicinal chemistry for its potential to modulate biological activity. While the specific biological profile of this exact compound is not fully detailed in the available literature, its close structural analog, 3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropionic acid, is a known key synthetic intermediate in the production of active pharmaceutical ingredients, most notably the anti-cancer drug Bicalutamide . This suggests that this compound may serve a similar role as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel sulfonyl-containing molecules. Researchers can utilize this compound in various applications, including method development, proteomics, and as a starting material for the synthesis of more complex chemical entities. The product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAIUQSDEAZFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reagents

Compound Role Notes
3-Chloro-2-methyl-2-hydroxy propionic acid Substrate Can be synthesized from methacrylic acid via chlorination; optically active forms are obtainable by resolution.
Sodium 4-fluorophenyl sulfinate Sulfonylating agent Preferred salt form for reaction; other alkali, alkaline earth, or ammonium salts possible.
Sodium carbonate Base Used to maintain reaction pH and facilitate sulfonylation.
Tetrabutylammonium chloride Phase transfer catalyst Enhances reaction efficiency in aqueous media.

Reaction Conditions

  • The reaction typically involves refluxing a mixture of 3-chloro-2-methyl-2-hydroxy propionic acid, sodium 4-fluorophenyl sulfinate, sodium carbonate, water, and tetrabutylammonium chloride for approximately 24 hours.
  • The pH of the reaction mixture is then adjusted to around 3 using concentrated hydrochloric acid to precipitate the product.
  • The resulting 2-(4-fluoro-benzenesulfonyl)-2-methyl-propionic acid is isolated by filtration and purified by crystallization.

Mechanistic Insights

  • The sulfonylation proceeds via nucleophilic substitution where the sulfinate anion attacks the chlorohydrin substrate.
  • The process retains the stereochemical integrity of the starting material, yielding optically active products without loss of enantiomeric purity.
  • The crystalline nature of the product facilitates straightforward purification, avoiding complex procedures.

Comparative Yield and Purity Data

Parameter Value / Observation
Reaction yield Moderate to high (improved over previous methods)
Optical purity No loss observed; enantiomeric purity maintained
Product form Crystalline solid, easily purified
Impurity profile Significantly reduced compared to older methods

This method contrasts with earlier approaches involving epoxy or halohydrin esters, which showed modest yields (~31%) and required additional hydrolysis steps, increasing cost and complexity.

Advantages of the Current Preparation Method

  • Cost Efficiency: Starting materials such as 3-chloro-2-methyl-2-hydroxy propionic acid are readily synthesized from inexpensive methacrylic acid.
  • Stereochemical Control: The method preserves optical activity, important for pharmaceutical applications.
  • Simplicity and Purification: The product crystallizes easily, enabling purification without elaborate techniques.
  • High Purity Product: The process yields a compound with minimal contaminants, enhancing downstream synthesis quality.

Summary Table of Preparation Method

Step No. Description Conditions/Notes
1 Synthesis of 3-chloro-2-methyl-2-hydroxy propionic acid Chlorination of methacrylic acid; resolution for optical purity
2 Reaction with sodium 4-fluorophenyl sulfinate Reflux in aqueous medium with sodium carbonate and tetrabutylammonium chloride for 24 hours
3 Acidification and product isolation Adjust pH to 3 with HCl; filter and crystallize product
4 Purification Recrystallization from methanol or appropriate solvent

Detailed Research Findings

  • The reaction of optically active (+)-3-chloro-2-methyl-2-hydroxy propionic acid with sodium 4-fluorophenyl sulfinate yields the corresponding optically active this compound without racemization.
  • This compound is a key intermediate for synthesizing R(-)-bicalutamide, a clinically important antiandrogen.
  • The process eliminates the need for expensive epoxy or halohydrin esters and avoids cumbersome hydrolysis steps.
  • The use of tetrabutylammonium chloride as a phase transfer catalyst improves reaction efficiency and yield.
  • Crystallization as a purification step is effective and scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

    Condensation Reactions: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.

    Condensation: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification reactions.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used, but common products include substituted fluorobenzenes.

    Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.

    Condensation: Esterification will yield esters of this compound.

Scientific Research Applications

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Potential use in the development of biochemical probes due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid depends on its application. In biochemical contexts, the sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially affecting molecular pathways and targets .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituent on Benzene Ring Acid Chain Structure Molecular Weight (g/mol) Key Functional Groups
2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid 4-Fluoro-benzenesulfonyl 2-methyl-propionic acid ~242.26 (calculated) Sulfonyl, Carboxylic acid
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 4-Chloro-benzenesulfonamido 2-phenylacetic acid ~325.78 (calculated) Sulfonamide, Carboxylic acid
Clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid) 4-Chloro-phenoxy 2-methyl-propionic acid 214.65 Ether, Carboxylic acid
2-(4-Fluoro-2-methylphenyl)acetic acid 4-Fluoro-2-methylphenyl Acetic acid 168.17 Carboxylic acid
GW 7647 (PPARα agonist) Cyclohexyl-ureido-ethyl-phenylsulfanyl 2-methyl-propionic acid ~575.20 (calculated) Sulfanyl, Urea, Carboxylic acid

Key Observations:

  • Sulfonyl vs.
  • Chain Length: The propionic acid chain (3 carbons) in the target compound and clofibric acid may offer better pharmacokinetic profiles than shorter acetic acid chains ().
  • Halogen Effects: Fluorine’s electronegativity and smaller atomic radius compared to chlorine () may reduce metabolic degradation and improve bioavailability.

Pharmacokinetic and Stability Considerations

  • Metabolic Stability: Fluorine’s presence () may reduce oxidative metabolism compared to chlorine ().
  • Steric Effects: The methyl group on the propionic acid chain (all compounds in Table 1) likely slows enzymatic degradation, extending half-life.

Biological Activity

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid, a compound with significant potential in various biological applications, has garnered attention for its interactions with biomolecules and its possible therapeutic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound features a fluorobenzenesulfonyl group attached to a propionic acid backbone. This unique structure influences its solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
  • Receptor Binding : The compound may bind to various receptors, altering their function and leading to downstream biological effects.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound's solubility suggests good absorption characteristics.
  • Distribution : It is likely distributed throughout body tissues via transport proteins.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a significant role in the compound's breakdown and clearance from the body.
  • Excretion : The elimination route primarily involves renal excretion.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to this compound. For example, derivatives have shown efficacy against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) .

Antitumor Effects

Preliminary research indicates that compounds with structural similarities exhibit antitumor activity. In vivo studies have demonstrated that certain analogues can significantly inhibit tumor growth through apoptosis induction in cancer cells .

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation.
  • Animal Models : In animal models, administration of the compound at varying doses has shown promising results in reducing tumor size and enhancing survival rates compared to control groups .

Research Applications

The potential applications of this compound extend beyond antibacterial and antitumor activities:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases.
  • Biochemical Research : The compound serves as a tool for studying enzyme functions and cellular processes due to its ability to modulate biological activities.

Q & A

Q. What are the established synthetic routes for 2-(4-fluoro-benzenesulfonyl)-2-methyl-propionic acid, and what are their key reaction conditions?

The compound is synthesized via nucleophilic substitution using (+)-2-hydroxy-2-methyl-3-chloro propionic acid and sodium 4-fluorophenyl-sulfinate. Reaction conditions include refluxing with sodium carbonate (as a base) and tetrabutyl ammonium chloride (phase-transfer catalyst) in water for 24 hours. Purification involves extraction with ethyl acetate and recrystallization using dichloromethane, yielding 46% . For racemic mixtures, similar steps are applied without enantiomeric starting materials, yielding 52% .

Q. How is stereochemical purity ensured during synthesis?

Enantiomeric control is achieved using enantiopure starting materials, such as (+)-3-chloro-2-methyl-2-hydroxy propionic acid. Specific rotation ([α] = -3.3° in methanol) and melting point (125–126°C) are critical for verifying stereochemical integrity post-synthesis .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR/IR spectroscopy : To confirm sulfonyl and carboxylic acid functional groups.
  • HPLC with chiral columns : For enantiomeric excess analysis.
  • Melting point determination : To assess purity (e.g., 125–126°C for the (-)-enantiomer) .
  • Mass spectrometry : To verify molecular weight (theoretical MW: 274.28 g/mol).

Advanced Research Questions

Q. How can reaction yields be optimized beyond the reported 46%?

Potential strategies:

  • Catalyst optimization : Testing alternative phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance sulfinate ion reactivity.
  • Solvent screening : Replacing water with polar aprotic solvents (e.g., DMF) to improve solubility.
  • Temperature modulation : Gradual heating to avoid side reactions (e.g., hydrolysis of sulfinate).
  • Stoichiometric adjustments : Increasing the molar ratio of sodium 4-fluorophenyl-sulfinate to 1.6:1, as described in the patent .

Q. What are the implications of stereochemistry on biological activity?

While direct data on this compound’s bioactivity is limited, structurally related sulfonamide derivatives (e.g., PPARα/γ agonists) show stereochemistry-dependent binding affinities. For example, (2S)-configured analogs exhibit enhanced receptor selectivity . Researchers should evaluate enantiomers in target assays (e.g., enzyme inhibition) to identify active forms.

Q. How can impurities or by-products be identified and mitigated during synthesis?

Common by-products include:

  • Unreacted 3-chloro-2-methyl-2-hydroxy propionic acid : Detectable via TLC (Rf comparison).
  • Disulfonation products : Mitigated by controlling sulfinate stoichiometry.
  • Racemization products : Minimized by avoiding prolonged heating. Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended .

Data Contradictions and Resolution

Q. Discrepancy in reported yields: 46% vs. 52% for enantiopure vs. racemic synthesis. How should researchers interpret this?

The lower yield for the enantiopure route (46%) likely stems from additional steps to preserve stereochemistry, such as chiral starting material handling. The racemic synthesis bypasses these constraints, simplifying purification . Researchers prioritizing enantiopurity over yield should adopt the former method.

Q. Conflicting safety protocols for handling sulfonic acid derivatives: What precautions are critical?

While emphasizes general lab safety (e.g., eye wash stations, PPE), specifies handling halogenated by-products (e.g., 4-fluoro-benzenesulfonyl chloride) under fume hoods with neutralization protocols. Adhere to OSHA guidelines for sulfonic acid derivatives, including pH monitoring and waste segregation .

Methodological Recommendations

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Enzyme assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX), as sulfonamide derivatives often modulate these pathways.
  • Cell-based models : Use HEK293 cells transfected with PPAR receptors to evaluate agonist/antagonist activity .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for sulfonylurea receptors.

Q. How to address solubility challenges in biological assays?

The compound’s carboxylic acid group confers pH-dependent solubility. For cell culture:

  • Stock solution : Prepare in DMSO (≤0.1% final concentration).
  • Buffer adjustment : Use PBS at pH 7.4 to enhance aqueous solubility.
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability .

Tables

Q. Table 1: Synthesis Conditions Comparison

ParameterEnantiopure Synthesis Racemic Synthesis
Starting Material(+)-3-Chloro-2-methyl-2-hydroxy propionic acidRacemic 3-chloro-2-methyl-2-hydroxy propionic acid
CatalystTetrabutyl ammonium chlorideNone specified
Yield46%52%
PurificationDichloromethane recrystallizationEthyl acetate extraction

Q. Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Weight274.28 g/molCalculated
Melting Point125–126°C
Specific Rotation ([α])-3.3° (c=1, methanol)
Solubility (Water)Low (pH-dependent)Inferred

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid
Reactant of Route 2
2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid

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